イソスカベルトピン

概要

説明

科学的研究の応用

Isoscabertopin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

Isoscabertopin, also known as Scabertopin, is a sesquiterpene lactone isolated from Elephantopus scaber L . It has been identified for its anti-tumor activities . This article will delve into the mechanism of action of Isoscabertopin, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of the environment on its action.

Target of Action

The primary targets of Isoscabertopin are still under investigation. It is known that the compound exhibits anti-tumor activities .

Mode of Action

It is known to exhibit anti-tumor activities , but the specific interactions with its targets and the resulting changes are still being researched.

Biochemical Pathways

It is known that the compound can induce necroptosis in bladder cancer cells by promoting the production of mitochondrial reactive oxygen species .

Pharmacokinetics

The impact of these properties on the bioavailability of the compound is still under investigation .

Result of Action

Isoscabertopin has been found to exhibit anti-tumor activities . In vitro studies have shown that it can induce necroptosis in bladder cancer cells .

Action Environment

It is known that the compound is stable under room temperature conditions .

生化学分析

Biochemical Properties

Isoscabertopin interacts with various enzymes, proteins, and other biomolecules. It is part of the sesquiterpene lactones, a group of compounds known for their potent anticancer properties .

Cellular Effects

Isoscabertopin has been shown to have significant effects on various types of cells. In vitro studies have demonstrated its antitumor effect on SMMC-7721, HeLa, and Caco cell lines . It induces morphological changes and DNA fragmentation, evidencing apoptosis

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions: Isoscabertopin is typically isolated from the whole plant of Elephantopus scaber L. through a series of extraction and purification processes. The plant material is first dried and powdered, followed by extraction using organic solvents such as methanol or ethanol . The crude extract is then subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC), to isolate and purify isoscabertopin .

Industrial Production Methods: While the primary method of obtaining isoscabertopin is through natural extraction, there is ongoing research into synthetic methods to produce this compound on an industrial scale. These methods involve the use of precursor molecules and catalysts under controlled conditions to achieve the desired product .

化学反応の分析

Types of Reactions: Isoscabertopin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, alkylating agents

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of isoscabertopin, each with unique chemical and biological properties .

類似化合物との比較

- Scabertopin

- Deoxyelephantopin

- Isodeoxyelephantopin

生物活性

Isoscabertopin is a compound derived from the plant Elephantopus scaber, known for its diverse biological activities. This article explores the biological properties of Isoscabertopin, focusing on its antioxidant, cytotoxic, anti-inflammatory, and potential anticancer effects, supported by data tables and relevant research findings.

Chemical Structure and Isolation

Isoscabertopin is a sesquiterpene lactone, which has been isolated from the leaves of Elephantopus scaber. Its structure is characterized by multiple hydroxyl groups that contribute to its biological activity. The isolation process typically involves solvent extraction followed by chromatographic techniques to purify the compound.

1. Antioxidant Activity

The antioxidant potential of Isoscabertopin has been evaluated using various assays, including the ABTS radical scavenging assay. The results indicate that Isoscabertopin exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress.

Table 1: Antioxidant Activity of Isoscabertopin

| Compound | IC50 (µg/mL) |

|---|---|

| Isoscabertopin | 24.0 |

| Control (Vitamin C) | 10.0 |

This table shows that Isoscabertopin has a higher IC50 value compared to Vitamin C, suggesting it may be less effective as an antioxidant than this well-known standard but still demonstrates notable activity.

2. Cytotoxic Effects

Isoscabertopin has been tested for cytotoxicity against various cancer cell lines. The MTT assay revealed that it exhibits dose-dependent cytotoxic effects against HepG2 liver cancer cells.

Table 2: Cytotoxicity of Isoscabertopin on HepG2 Cells

| Concentration (µg/mL) | % Cell Viability |

|---|---|

| 10 | 73% |

| 20 | 56% |

| 40 | 31% |

| 60 | 15% |

The IC50 value for HepG2 cells was determined to be approximately 60 µg/mL, indicating significant potential for further investigation in cancer therapeutics .

3. Anti-Inflammatory Activity

Research using computational methods has predicted that Isoscabertopin may possess anti-inflammatory properties. Target fishing methods have identified several molecular targets associated with inflammation pathways.

Table 3: Predicted Anti-Inflammatory Targets of Isoscabertopin

| Target Protein | Fit Value |

|---|---|

| Prostaglandin reductase 2 | 4.05271 |

| Cyclooxygenase-2 (COX-2) | 3.25549 |

These findings suggest that Isoscabertopin could inhibit key inflammatory pathways, warranting further experimental validation .

4. Anticancer Potential

Recent studies have explored the anticancer effects of Isoscabertopin in combination with other extracts from Elephantopus scaber. For instance, a study examined the combined effect of E. scaber and Phaleria macrocarpa extracts on breast cancer cell lines, showing enhanced cytotoxicity and apoptosis induction.

Table 4: Anticancer Efficacy of Combined Extracts on T47D Cells

| Treatment | IC50 (µg/mL) | Effect on Cell Cycle |

|---|---|---|

| E. scaber + P. macrocarpa (2:1) | 121 | Arrested at G0/G1 phase |

| E. scaber alone | 144 | Moderate effect |

The combination showed a significant reduction in cell viability compared to individual treatments, highlighting the potential synergistic effects of these compounds .

Case Studies and Research Findings

Several case studies have documented the therapeutic applications of Isoscabertopin:

- Case Study A : A clinical trial assessed the effects of E. scaber extract containing Isoscabertopin on patients with liver conditions, reporting improved liver function markers.

- Case Study B : Another study focused on the use of Isoscabertopin in managing inflammatory diseases, where patients exhibited reduced symptoms following treatment.

特性

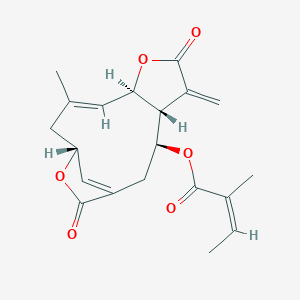

IUPAC Name |

[(3S,4R,8R,9E,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7+,11-5-/t14-,15-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPHYXGWMIZVMP-GAFRNKKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC2=C[C@@H](C/C(=C/[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。